molecular formula C7H8N2O3 B1443000 5-Ethoxypyrazine-2-carboxylic acid CAS No. 1220330-11-9

5-Ethoxypyrazine-2-carboxylic acid

Cat. No. B1443000
M. Wt: 168.15 g/mol
InChI Key: LQMBFTKKBNTWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Ethoxypyrazine-2-carboxylic acid consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.


Physical And Chemical Properties Analysis

5-Ethoxypyrazine-2-carboxylic acid has a molecular weight of 168.15 . It is stored in a dry environment at 2-8°C . The compound has a high GI absorption and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.27, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have explored the synthesis of novel compounds from structures related to 5-Ethoxypyrazine-2-carboxylic acid for potential pharmacological applications. For example, a series of quinoxalin-2-carboxamides were synthesized by condensing the carboxylic group of quinoxalin-2-carboxylic acid with various amines. These compounds were designed as 5-HT3 receptor antagonists and showed promising results in evaluations against 5-HT3 agonist, 2-methy-5-HT, indicating their potential in treating conditions mediated by this receptor (Mahesh, Devadoss, Pandey, & Yadav, 2011).

Antimicrobial Activity

Another study synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These compounds were evaluated for their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi. This indicates the potential use of 5-Ethoxypyrazine-2-carboxylic acid derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Material Science Applications

In the field of material science, coordination polymers involving derivatives of 5-Ethoxypyrazine-2-carboxylic acid have been studied for their luminescent and photocatalytic properties. Two novel Cd(II) coordination polymers were synthesized and showed potential for application in treating children's bronchopneumonia, in addition to their luminescence features and photocatalytic characteristics. This demonstrates the versatility of 5-Ethoxypyrazine-2-carboxylic acid derivatives in creating materials with specific functional properties (Wen, Xia, Yu, He, & Wang, 2021).

Biofuel Production

A noteworthy application in sustainable chemistry involves the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, using sulfonated graphene oxide as a catalyst. This process, which can yield various biofuel components, highlights the potential for using related compounds in the production of renewable energy sources. Sulfonated, partially reduced graphene oxide exhibited superior catalytic performance for the production of biofuels compared to other acid catalysts, underscoring the importance of 5-Ethoxypyrazine-2-carboxylic acid derivatives in environmental chemistry and sustainable fuel production (Antunes et al., 2014).

Safety And Hazards

The safety data sheet for 5-Ethoxypyrazine-2-carboxylic acid indicates that it is for R&D use only and not for medicinal or household use . The compound has a warning signal word, and its hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

5-ethoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-4-8-5(3-9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMBFTKKBNTWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726829
Record name 5-Ethoxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxypyrazine-2-carboxylic acid

CAS RN

1220330-11-9
Record name 5-Ethoxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5 N sodium hydroxide solution (2 mL) was added to a solution of methyl 5-chloropyrazine-2-carboxylate (150 mg) in ethanol (4 mL), and the mixture was stirred at room temperature for five hours. Ethyl acetate and water were added to the reaction solution, and the aqueous layer was separated. The aqueous layer was made acidic with concentrated hydrochloric acid. Brine and ethyl acetate were added to the mixture, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate. The organic layer was concentrated to obtain the title compound (135 mg).
Quantity
2 mL
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reactant
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150 mg
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4 mL
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Synthesis routes and methods II

Procedure details

Ethyl 5-ethoxypyrazine-2-carboxylate (0.65 g, approx. purity 85%) was dissolved in dioxan (3 mL) and water (3 mL) was added, followed by lithium hydroxide monohydrate (255 mg, portionwise over 10 mins). After stirring at RT for 24h, Et2O (25 mL) and NaHCO3 (sat., aq., 25 mL) were added. The layers were separated and the organic layer was extracted with NaOH (1 N, aq., 25 mL). The combined aqueous portions were acidified with 6N HCl to pH 2, and the mixture extracted with EtOAc (3×40 mL). The combined EtOAc extracts were dried over MgSO4 and evaporated to afford the title compound as an off-white powder. 1H NMR (400 MHz, CDCl3) δ ppm 1.47 (t, J=7.1 Hz, 3 H), 4.53 (q, J=7.1 Hz, 2 H), 8.16 (d, J=1.2 Hz, 1 H), 8.98 (d, J=1.2 Hz, 1 H)
Quantity
0.65 g
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reactant
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3 mL
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3 mL
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reactant
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0 (± 1) mol
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[Compound]
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24h
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25 mL
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25 mL
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Synthesis routes and methods III

Procedure details

Ethyl 5-ethoxypyrazine-2-carboxylate (0.65 g, approx. purity 85%) was dissolved in dioxan (3 mL) and water (3 mL) was added, followed by lithium hydroxide monohydrate (255 mg, portionwise over 10 mins). After stirring at RT for 24 h, diethyl ether (25 mL) and NaHCO3 (sat., aq., 25 mL) were added. The layers were separated and the organic layer was extracted with NaOH (1 N, aq., 25 mL). The combined aqueous portions were acidified with 6N HCl to pH 2, and the mixture extracted with EtOAc (3×40 mL). The combined EtOAc extracts were dried over MgSO4 and evaporated to afford the title compound as an off-white powder. 1H NMR (400 MHz, CDCl3) δ ppm 1.47 (t, J=7.1 Hz, 3H), 4.53 (q, J=7.1 Hz, 2H), 8.16 (d, J=1.2 Hz, 1H), 8.98 (d, J=1.2 Hz, 1H)
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
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25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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